2-Methoxy-3-methylphenol

Descripción

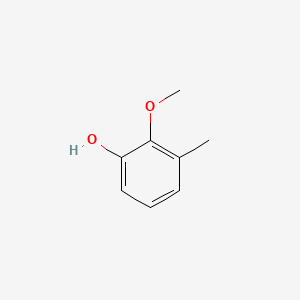

Structure

3D Structure

Propiedades

IUPAC Name |

2-methoxy-3-methylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O2/c1-6-4-3-5-7(9)8(6)10-2/h3-5,9H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHESIBIEPSTHMZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10171058 | |

| Record name | 2-Methoxy-3-methylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10171058 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18102-31-3 | |

| Record name | 2-Methoxy-3-methylphenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18102-31-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methoxy-3-methylphenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018102313 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Methoxy-3-methylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10171058 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phenol, 2-methoxy-3-methyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-METHOXY-3-METHYLPHENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/06PSW1BPI2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

2-Methoxy-3-methylphenol (CAS 18102-31-3): A Comprehensive Technical Guide to Physicochemical Profiling and Synthetic Applications

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: In-Depth Technical Whitepaper

Executive Summary

In the landscape of organic synthesis and drug development, functionalized phenolic compounds serve as indispensable building blocks. 2-Methoxy-3-methylphenol (CAS 18102-31-3) , also known as 3-methylguaiacol or orcinol methyl ether, is a highly versatile bioactive chemical characterized by its unique ortho-methoxy and meta-methyl substitution pattern on a phenolic core 1.

This specific structural arrangement imparts distinct electronic properties, making it a critical intermediate in the synthesis of complex chiral oxacycles, agrochemicals, and active pharmaceutical ingredients (APIs). Furthermore, its inherent antioxidant and antimicrobial properties have driven its adoption as a stabilizing agent and preservative in cosmetic formulations 2. This whitepaper provides an authoritative, field-proven guide to the physicochemical properties, mechanistic reactivity, and laboratory handling of 2-Methoxy-3-methylphenol.

Physicochemical Profiling and Structural Causality

The behavior of 2-Methoxy-3-methylphenol in both biological systems and synthetic reactors is dictated by the interplay of its functional groups. The electron-donating methoxy ( −OCH3 ) group operates via resonance, strongly activating the aromatic ring, while the methyl ( −CH3 ) group contributes additional electron density through hyperconjugation.

This dual electron-donating effect significantly lowers the O-H bond dissociation enthalpy (BDE) of the phenol, which is the primary causality behind its potent antioxidant capabilities. The hydrophobic nature of the aromatic ring and the alkyl/alkoxy substituents results in a high partition coefficient (XLogP3 = 1.7), dictating its solubility profile: highly soluble in organic solvents (ethanol, diethyl ether) but exhibiting limited solubility in aqueous media 1.

Table 1: Core Quantitative Data and Chemical Properties

| Property | Value | Scientific Implication |

| IUPAC Name | 2-methoxy-3-methylphenol | Standardized nomenclature for structural identification. |

| CAS Registry Number | 18102-31-3 | Unique identifier for regulatory and procurement tracking. |

| Molecular Formula | C8H10O2 | Defines the stoichiometric baseline for reaction mass balances. |

| Molecular Weight | 138.16 g/mol | Critical for precise molarity calculations in assay development 3. |

| SMILES | CC1=C(C(=CC=C1)O)OC | Enables in-silico modeling and cheminformatics screening. |

| XLogP3 | 1.7 | Indicates moderate lipophilicity; guides solvent selection for extraction. |

| Physical State | Colorless to pale yellow liquid | Color shifts (e.g., to red) indicate oxidative degradation over time 2. |

Mechanistic Reactivity: The Antioxidant Paradigm

In cosmetic preservation and biological assays, 2-Methoxy-3-methylphenol acts as a radical scavenger. The mechanism proceeds via two primary pathways: Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET) . Because the resulting phenoxyl radical is highly stabilized by the ortho-methoxy group (which can delocalize the unpaired electron into its oxygen lone pairs), the molecule effectively terminates radical chain reactions without becoming a reactive propagation species itself.

Figure 1: HAT and SET antioxidant mechanisms of 2-Methoxy-3-methylphenol neutralizing ROS.

Experimental Protocols: Synthesis and Isolation

When utilizing 2-Methoxy-3-methylphenol as a substrate—such as in the synthesis of complex chiral oxacycles via asymmetric intramolecular oxy-Michael additions 4—maintaining high purity is paramount. The following is a self-validating protocol for the isolation and purification of 2-Methoxy-3-methylphenol from a crude reaction mixture.

Step-by-Step Liquid-Liquid Extraction and Purification Workflow

Objective: To isolate 2-Methoxy-3-methylphenol from an organic reaction mixture while removing unreacted basic catalysts and polar byproducts.

-

Reaction Quenching: Once the synthesis is complete (e.g., monitored via TLC until the starting material is consumed), concentrate the reaction mixture in vacuo to remove volatile reaction solvents.

-

Phase Partitioning: Dilute the concentrated residue with Diethyl Ether ( Et2O , 30 mL).

-

Causality: Et2O is chosen because the target molecule's XLogP3 of 1.7 ensures it will partition almost exclusively into the ethereal layer, leaving highly polar impurities behind.

-

-

Acidic Wash (Self-Validating Step): Wash the organic layer with 2.0 M aqueous HCl (30 mL × 2).

-

Causality: The acidic environment ensures that the phenolic hydroxyl group (pKa ~10) remains fully protonated and uncharged. If a basic wash were used, the phenol would form a water-soluble phenoxide ion and be lost to the aqueous phase.

-

-

Aqueous Wash: Wash with distilled H2O (30 mL) to remove residual acid and inorganic salts.

-

Drying: Dry the organic layer over anhydrous Sodium Sulfate ( Na2SO4 ). Filter the drying agent.

-

Concentration & Distillation: Carefully concentrate the filtrate in vacuo. Purify the crude oil by vacuum distillation to yield 2-Methoxy-3-methylphenol as a colorless oil.

Figure 2: Synthetic workflow for 2-Methoxy-3-methylphenol emphasizing regiocontrol and extraction.

Analytical Characterization Standards

To ensure the trustworthiness of the isolated compound before downstream drug development applications, rigorous analytical characterization is required.

-

1H NMR (500 MHz, CDCl3): The signature of 2-Methoxy-3-methylphenol is defined by the methoxy protons appearing as a sharp singlet around δ 3.80 (3H), and the aryl methyl protons as a singlet near δ 2.31 (3H). The aromatic region ( δ 6.70 - 6.92) will display the characteristic splitting pattern of three adjacent aromatic protons, confirming the 1,2,3-trisubstituted benzene ring system 4.

-

Storage and Handling: Due to its electron-rich aromatic core, the compound is susceptible to slow air oxidation (frequently indicated by a shift from colorless to a red liquid). It must be stored in a tightly sealed container under an inert atmosphere (Argon or Nitrogen) in a cool, dry, and well-ventilated place, protected from direct sunlight.

References

-

PubChem - NIH. "2-Methoxy-3-methylphenol | C8H10O2 | CID 87455". Retrieved from:[Link]

-

Cheméo. "Chemical Properties of Phenol, 2-methoxy-3-methyl- (CAS 18102-31-3)". Retrieved from:[Link]

-

Kyoto University Research Information Repository. "Studies on Organocatalytic Systems for Selective Reactions Involving Highly Reactive Chemical Species" (Ryuichi Murata, 2024). Retrieved from:[Link]

Sources

- 1. 2-Methoxy-3-methylphenol | C8H10O2 | CID 87455 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. cymitquimica.com [cymitquimica.com]

- 3. Phenol, 2-methoxy-3-methyl- (CAS 18102-31-3) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 4. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]

Navigating the Structural Nuances of 2-Methoxy-3-methylphenol: An In-depth Spectroscopic Guide

Abstract

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 2-Methoxy-3-methylphenol. In the absence of publicly available experimental spectra, this document leverages high-fidelity predictive methodologies to elucidate the nuanced structural characteristics of this compound. Tailored for researchers, scientists, and professionals in drug development, this guide offers a detailed interpretation of the predicted NMR spectra, a robust, step-by-step protocol for experimental data acquisition, and an exploration of the underlying principles governing chemical shifts and coupling constants in substituted phenols. Our objective is to furnish a self-validating framework for the spectroscopic analysis of 2-Methoxy-3-methylphenol, thereby empowering researchers to confidently identify and characterize this molecule in their own laboratories.

Introduction: The Significance of 2-Methoxy-3-methylphenol and the Power of NMR

2-Methoxy-3-methylphenol, a substituted aromatic compound, holds potential significance in various chemical and pharmaceutical research domains. Its precise structural elucidation is paramount for understanding its reactivity, biological activity, and potential applications. Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the unambiguous determination of molecular structure in solution. By probing the magnetic properties of atomic nuclei, NMR provides a detailed map of the chemical environment of each atom, revealing connectivity and stereochemical relationships.

This guide addresses a critical knowledge gap by presenting a thorough analysis based on predicted ¹H and ¹³C NMR spectra. The predictions are generated using advanced algorithms that consider the intricate electronic effects of the hydroxyl, methoxy, and methyl substituents on the aromatic ring. While predicted data serves as a robust foundation, it is imperative for researchers to corroborate these findings with experimental data. To this end, a comprehensive experimental protocol is provided to facilitate the acquisition of high-quality NMR spectra.

Predicted ¹H NMR Spectral Data and Interpretation

The predicted ¹H NMR spectrum of 2-Methoxy-3-methylphenol offers a wealth of information regarding the electronic environment of its protons. The following table summarizes the anticipated chemical shifts (δ), multiplicities, and assignments.

Table 1: Predicted ¹H NMR Spectral Data for 2-Methoxy-3-methylphenol

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Ar-H4 | 6.85 | t | 1H |

| Ar-H5 | 6.78 | d | 1H |

| Ar-H6 | 6.95 | d | 1H |

| -OH | 5.5 (broad) | s | 1H |

| -OCH₃ | 3.85 | s | 3H |

| -CH₃ | 2.20 | s | 3H |

Interpretation of the ¹H NMR Spectrum:

The aromatic region of the spectrum is expected to display three distinct signals corresponding to the protons on the benzene ring. The H4 proton, situated between two other aromatic protons, is predicted to appear as a triplet. The H5 and H6 protons, each adjacent to a single aromatic proton, are anticipated to be doublets. The specific chemical shifts are influenced by the electron-donating effects of the hydroxyl, methoxy, and methyl groups.

The hydroxyl (-OH) proton is expected to appear as a broad singlet. Its chemical shift can be highly variable and is dependent on factors such as solvent, concentration, and temperature due to hydrogen bonding.[1] The methoxy (-OCH₃) protons will present as a sharp singlet, integrating to three protons, at a characteristic downfield shift due to the electronegativity of the adjacent oxygen atom. Similarly, the methyl (-CH₃) protons will also appear as a singlet, integrating to three protons, though at a more upfield position compared to the methoxy group.

Predicted ¹³C NMR Spectral Data and Interpretation

The ¹³C NMR spectrum provides complementary information, detailing the electronic environment of each carbon atom in the molecule.

Table 2: Predicted ¹³C NMR Spectral Data for 2-Methoxy-3-methylphenol

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C1 (-OH) | 145.5 |

| C2 (-OCH₃) | 148.0 |

| C3 (-CH₃) | 125.0 |

| C4 | 122.5 |

| C5 | 118.0 |

| C6 | 110.0 |

| -OCH₃ | 56.0 |

| -CH₃ | 16.0 |

Interpretation of the ¹³C NMR Spectrum:

The two oxygen-bearing aromatic carbons, C1 and C2, are predicted to have the most downfield chemical shifts due to the strong deshielding effect of the electronegative oxygen atoms. The chemical shift of the methoxy carbon is typically observed around 56 ppm.[2] The remaining aromatic carbons exhibit a range of chemical shifts influenced by the combined electronic effects of the substituents. The methyl carbon is expected at the most upfield position, characteristic of an alkyl group.

Experimental Protocol for NMR Data Acquisition

To obtain high-quality experimental NMR data for 2-Methoxy-3-methylphenol, the following detailed protocol is recommended. This protocol is designed to be a self-validating system, ensuring reproducibility and accuracy.

4.1. Sample Preparation

-

Compound Purity: Ensure the 2-Methoxy-3-methylphenol sample is of high purity (>98%). Impurities can introduce extraneous signals and complicate spectral interpretation.

-

Solvent Selection: Choose a deuterated solvent that completely dissolves the sample. Chloroform-d (CDCl₃) is a common choice for many organic compounds. For phenolic compounds, acetone-d₆ or dimethyl sulfoxide-d₆ (DMSO-d₆) can also be suitable and may provide better resolution for the hydroxyl proton signal.

-

Concentration: Prepare a solution with a concentration of approximately 5-10 mg of the compound in 0.6-0.7 mL of the chosen deuterated solvent.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for referencing the chemical shifts to 0.00 ppm.

4.2. NMR Spectrometer Setup and Data Acquisition

-

Instrumentation: Utilize a high-field NMR spectrometer (400 MHz or higher is recommended for better signal dispersion).

-

Shimming: Carefully shim the magnetic field to achieve high homogeneity, which is critical for obtaining sharp, well-resolved peaks.

-

¹H NMR Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse experiment is typically sufficient.

-

Acquisition Time: Set to at least 3-4 seconds to ensure good digital resolution.

-

Relaxation Delay: A delay of 1-2 seconds is generally adequate.

-

Number of Scans: Acquire a sufficient number of scans (e.g., 8 or 16) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition Parameters:

-

Pulse Sequence: A proton-decoupled pulse sequence is standard to produce a spectrum with singlets for each carbon.

-

Acquisition Time: Typically 1-2 seconds.

-

Relaxation Delay: A longer relaxation delay (e.g., 2-5 seconds) is often necessary for quaternary carbons.

-

Number of Scans: A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

-

4.3. Data Processing

-

Fourier Transform: Apply a Fourier transform to the free induction decay (FID) to obtain the frequency-domain spectrum.

-

Phasing: Carefully phase the spectrum to ensure all peaks are in pure absorption mode.

-

Baseline Correction: Apply a baseline correction to obtain a flat baseline.

-

Referencing: Reference the spectrum to the TMS signal at 0.00 ppm.

-

Integration: For the ¹H NMR spectrum, integrate the signals to determine the relative number of protons corresponding to each peak.

Visualizing the Molecular Structure and NMR Workflow

To provide a clearer understanding of the molecular structure and the process of its analysis, the following diagrams are provided.

Caption: Molecular structure of 2-Methoxy-3-methylphenol.

Caption: Experimental workflow for NMR analysis.

Conclusion

This technical guide provides a comprehensive, albeit predictive, analysis of the ¹H and ¹³C NMR spectra of 2-Methoxy-3-methylphenol. The detailed interpretation of the predicted spectra, coupled with a robust experimental protocol, offers a valuable resource for researchers and scientists. The principles discussed herein are grounded in the fundamental theories of NMR spectroscopy and are intended to provide a solid framework for the structural elucidation of this and related phenolic compounds. The provided workflow and diagrams serve to demystify the process of NMR analysis, from sample preparation to final interpretation. It is our hope that this guide will facilitate further research into the chemistry and potential applications of 2-Methoxy-3-methylphenol.

References

-

ACD/Labs. (2026, January 27). Methoxy groups just stick out. Retrieved from [Link]

-

Christophoridou, S., Dais, P., & Spyros, A. (2009). Detection and quantification of phenolic compounds in olive oil by high resolution 1H nuclear magnetic resonance spectroscopy. Analytica Chimica Acta, 633(2), 201-209. Retrieved from [Link]

-

Spyros, A., & Dais, P. (2006). Novel Approach to the Detection and Quantification of Phenolic Compounds in Olive Oil Based on 31 P Nuclear Magnetic Resonance Spectroscopy. Journal of Agricultural and Food Chemistry, 54(3), 605-611. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

-

PubChem. (n.d.). 2-Methoxy-3-methylphenol. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Supporting information for - The Royal Society of Chemistry. Retrieved from [Link]

-

NP-MRD. (n.d.). 13C NMR Spectrum (1D, 226 MHz, H2O, predicted) (NP0224155). Retrieved from [Link]

-

University of Crete. (2022, April 27). Tasks in NMR data analysis for Nature Products. Retrieved from [Link]

-

SciSpace. (n.d.). NMR Spectroscopy: A powerful tool for the analysis of polyphenols in extra virgin olive oil. Retrieved from [Link]

-

NIST. (n.d.). Phenol, 2-methoxy-3-methyl-. Retrieved from [Link]

-

PubChem. (n.d.). 3-Methoxy-2-methylphenol. Retrieved from [Link]

-

OENO One. (2023, January 3). 1 H-NMR metabolomics for wine screening and analysis. Retrieved from [Link]

-

ACS Publications. (2023, March 28). Quantification of Phenolic Hydroxyl Groups in Lignin via 19F NMR Spectroscopy. Retrieved from [Link]

-

ATB. (n.d.). creosol | C 8 H 10 O 2 | MD Topology | NMR | X-Ray. Retrieved from [Link]

-

Chemistry LibreTexts. (2025, November 12). 14.11: H-NMR and C-NMR of Alcohols and Phenols. Retrieved from [Link]

Sources

Unraveling the Pyrolytic Transformation of Lignans to 2-Methoxy-3-methylphenol: A Technical Guide

Abstract

Lignans, a significant class of phytoestrogens found in a variety of plant-based foods, undergo complex chemical transformations during thermal processing. Understanding these degradation pathways is paramount for researchers in food science, biomass valorization, and drug development, as the resulting compounds can possess unique bioactive properties. This in-depth technical guide delineates the thermal degradation pathways of common lignans, specifically focusing on the formation of 2-Methoxy-3-methylphenol, a substituted phenol with potential applications. We will explore the key lignan precursors, the mechanistic steps of their thermal decomposition, and the analytical methodologies employed to elucidate these intricate reaction networks. This guide is intended to provide a comprehensive resource for scientists and professionals working to harness the chemical diversity unlocked through the thermal treatment of lignans.

Introduction: The Significance of Lignan Thermal Degradation

Lignans are a diverse group of polyphenolic compounds derived from the dimerization of two coniferyl alcohol units.[1] Prominent dietary lignans include pinoresinol, lariciresinol, and secoisolariciresinol, often found in high concentrations in flaxseed, sesame seeds, and whole grains.[2][3] The thermal processing of lignan-rich biomass is a critical area of study, as it can lead to the generation of a wide array of smaller, often more volatile, aromatic compounds.[4] These products of pyrolysis, the thermal decomposition of organic material in the absence of oxygen, can have significant implications for the flavor, aroma, and bioactivity of processed foods and are also key intermediates in the production of biofuels and biochemicals from lignocellulosic biomass.[5][6]

Among the myriad of degradation products, substituted phenols are of particular interest due to their potential antioxidant and signaling properties. 2-Methoxy-3-methylphenol, also known as creosol, is a notable pyrolysis product that contributes to the characteristic smoky aroma of certain foods and has been identified in the bio-oil derived from lignin.[7] Elucidating the precise chemical pathways through which complex lignans transform into this specific methoxyphenol is crucial for controlling its formation and potentially leveraging its bioactivity.

Key Lignan Precursors and Their Thermal Fate

The journey from a complex lignan to 2-Methoxy-3-methylphenol begins with the thermal fragmentation of the parent molecule. The most common dietary lignans that serve as precursors include:

-

Pinoresinol: A lignan characterized by a fused tetrahydrofuran ring structure.

-

Lariciresinol: Structurally similar to pinoresinol, but with one of the tetrahydrofuran rings opened.

-

Secoisolariciresinol: An open-chain lignan that is a key intermediate in the biosynthesis and metabolism of other lignans.[2][8]

During pyrolysis, the weaker ether linkages and C-C bonds within these lignan structures are susceptible to cleavage.[9][10] The initial degradation steps often involve the homolytic fission of the β-O-4 ether linkage, a common structural motif in lignin and lignans, leading to the formation of phenolic and vinylic intermediates.[11]

Mechanistic Pathways to 2-Methoxy-3-methylphenol

The formation of 2-Methoxy-3-methylphenol from lignan precursors is a multi-step process involving a series of bond cleavages, rearrangements, and secondary reactions. While the precise pathway can vary depending on the specific lignan and pyrolysis conditions (e.g., temperature, heating rate), a general mechanistic framework can be proposed.

At elevated temperatures, typically in the range of 400-600°C, the primary fragmentation of lignans occurs.[5] This initial decomposition generates guaiacyl (2-methoxyphenol) and other substituted phenolic radicals.[9] These highly reactive intermediates can then undergo a variety of secondary reactions.

The formation of the methyl group at the C3 position is a key transformation. This can occur through several proposed mechanisms, including:

-

Radical-induced rearrangement: A methoxy group on the aromatic ring can undergo an ipso-substitution, leading to the formation of a methyl group and a hydroxyl group.[12]

-

Decarbonylation and subsequent reactions: Aldehydic intermediates, formed from the cleavage of the lignan side chain, can decarbonylate to produce phenolic radicals that can then be methylated.[13]

The following DOT graph visualizes a plausible reaction pathway from a generic guaiacyl-type lignan fragment to 2-Methoxy-3-methylphenol.

Caption: Plausible thermal degradation pathway of lignans to 2-Methoxy-3-methylphenol.

Experimental Elucidation: Protocols and Analytical Techniques

The identification and quantification of the products of lignan pyrolysis, and thus the elucidation of their degradation pathways, rely on sophisticated analytical techniques. Pyrolysis-gas chromatography-mass spectrometry (Py-GC/MS) is the cornerstone methodology in this field.[14]

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC/MS) Protocol

This protocol outlines the general steps for analyzing the thermal degradation products of lignans.

Objective: To identify and semi-quantify the volatile and semi-volatile compounds produced from the rapid pyrolysis of a lignan-containing sample.

Materials:

-

Lignan isolate or lignan-rich biomass (e.g., flaxseed meal)

-

Pyrolysis unit (e.g., CDS Pyroprobe, Frontier Labs Multi-Shot Pyrolyzer)

-

Gas Chromatograph coupled with a Mass Spectrometer (GC/MS)

-

High-purity helium carrier gas

-

Sample capsules (e.g., quartz tubes)

Methodology:

-

Sample Preparation:

-

Precisely weigh a small amount of the sample (typically 0.1-0.5 mg) into a pyrolysis capsule.

-

Record the exact weight for later quantitative analysis.

-

-

Pyrolysis:

-

Place the sample capsule into the pyrolysis unit.

-

Set the pyrolysis temperature, typically between 500°C and 700°C, to ensure rapid and complete degradation.[14] A heating rate of 10-20°C/ms is common.

-

Purge the system with helium to create an inert atmosphere.

-

Initiate the pyrolysis, which rapidly heats the sample, causing thermal fragmentation. The volatile products are then swept into the GC injector.

-

-

Gas Chromatographic Separation:

-

The volatile pyrolysis products are separated based on their boiling points and interactions with the stationary phase of the GC column (a common choice is a non-polar HP-5MS column).[15]

-

A typical GC oven temperature program starts at a low temperature (e.g., 40-50°C) and ramps up to a higher temperature (e.g., 250-300°C) to elute compounds with a wide range of volatilities.[14][15]

-

-

Mass Spectrometric Detection and Identification:

-

As compounds elute from the GC column, they enter the mass spectrometer.

-

The molecules are ionized (typically by electron impact at 70 eV) and fragmented.[14]

-

The mass spectrometer separates the resulting ions based on their mass-to-charge ratio, generating a unique mass spectrum for each compound.

-

The identity of each compound is determined by comparing its mass spectrum to a reference library (e.g., NIST, Wiley).

-

-

Data Analysis:

-

The peak area of each identified compound in the chromatogram is proportional to its abundance in the pyrolyzate.

-

Relative molar abundances can be calculated to compare the yields of different products.

-

The following DOT graph illustrates the experimental workflow for Py-GC/MS analysis.

Caption: Experimental workflow for Py-GC/MS analysis of lignan thermal degradation.

Quantitative Data Summary

The relative yields of different phenolic compounds from the pyrolysis of lignans are highly dependent on the starting material and the pyrolysis conditions. The table below summarizes typical product distributions observed in the pyrolysis of guaiacyl-rich lignin, which serves as a good model for lignan degradation.

| Pyrolysis Product | Typical Temperature Range (°C) | Relative Abundance (%) |

| Guaiacol | 400 - 600 | 10 - 25 |

| 4-Methylguaiacol | 450 - 650 | 5 - 15 |

| 4-Vinylguaiacol | 450 - 650 | 5 - 15 |

| Vanillin | 400 - 550 | 2 - 8 |

| 2-Methoxy-3-methylphenol | 500 - 700 | 1 - 5 |

| Catechols | > 550 | 5 - 10 |

| Phenol | > 600 | 2 - 7 |

Note: Relative abundances are illustrative and can vary significantly based on the specific lignan, biomass matrix, and analytical methodology.

Conclusion and Future Directions

The thermal degradation of lignans is a complex process that yields a diverse array of valuable aromatic compounds. The formation of 2-Methoxy-3-methylphenol proceeds through a series of fragmentation and rearrangement reactions, with guaiacyl-type radicals serving as key intermediates. Py-GC/MS is an indispensable tool for unraveling these intricate chemical pathways.

Future research in this area should focus on:

-

Isotopic labeling studies: To definitively trace the origin of the methyl group in 2-Methoxy-3-methylphenol and other methylated phenols.

-

Kinetic modeling: To develop predictive models for the formation of specific pyrolysis products under different processing conditions.

-

Catalytic pyrolysis: To explore the use of catalysts to selectively steer the degradation pathways towards high-value products like 2-Methoxy-3-methylphenol.

A deeper understanding of these thermal degradation pathways will not only enhance our knowledge of fundamental organic chemistry but also open new avenues for the production of specialty chemicals and bioactive compounds from renewable lignan resources.

References

-

Chen, Z., et al. (2017). A Comprehensive Study on Pyrolysis Mechanism of Substituted β-O-4 Type Lignin Dimers. Scientific Reports, 7(1), 15298. [Link]

-

Bocan, M. V., et al. (2024). Catalytic pyrolysis mechanism of lignin moieties driven by aldehyde, hydroxyl, methoxy, and allyl functionalization. Chemical Science, 15(36), 14269-14280. [Link]

-

Kawamoto, H. (2017). Lignin pyrolysis reactions. Journal of Wood Science, 63(2), 117-132. [Link]

-

Lou, R., et al. (2016). Analysis of structural units and their influence on thermal degradation of alkali lignins. BioResources, 11(1), 2054-2067. [Link]

-

Britt, P. F., et al. (2014). Mechanism of Fast Pyrolysis of Lignin: Studying Model Compounds. Energy & Fuels, 28(7), 4433-4443. [Link]

-

Asmadi, M., et al. (2011). Thermal reactivities of catechols/pyrogallols and cresols/xylenols as lignin pyrolysis intermediate. Journal of Analytical and Applied Pyrolysis, 92(1), 61-69. [Link]

-

Xiao, Z., et al. (2021). Structure-based engineering of substrate specificity for pinoresinol-lariciresinol reductases. Nature Communications, 12(1), 2866. [Link]

-

Brebu, M., & Vasile, C. (2010). Thermal degradation of lignin—a review. Cellulose Chemistry and Technology, 44(9), 353. [Link]

-

Veses, A., et al. (2015). Catalytic pyrolysis of biomass/upgrading of bio-oil. Journal of Analytical and Applied Pyrolysis, 113, 27-36. [Link]

-

Muir, A. D., & Westcott, N. D. (2003). Metabolism of Secoisolariciresinol-Diglycoside The Dietary Precursor to The Intestinally Derived Lignans Enterolactone and Enterodiol in Humans. Journal of Chromatography B, 796(1), 125-135. [Link]

-

Chen, Z., et al. (2016). Analytical pyrolysis pathways of guaiacyl glycerol-β-guaiacyl ether by Py-GC/MS. Journal of Analytical and Applied Pyrolysis, 119, 137-143. [Link]

-

Zhang, H., et al. (2021). Insight into Tar Formation Mechanism during Catalytic Pyrolysis of Biomass over Waste Aluminum Dross. Catalysts, 11(1), 24. [Link]

-

Galkin, M. V., et al. (2019). Optimization of Approaches to Analysis of Lignin by Thermal Decomposition. Molecules, 24(11), 2099. [Link]

-

Xiao, Z., et al. (2021). Structure-based engineering of substrate specificity for pinoresinol-lariciresinol reductases. Nature Communications, 12(1), 2866. [Link]

-

Li, D., et al. (2022). Secoisolariciresinol Diglucoside with Antioxidant Capacity from Flaxseed: A Study on Microwave-Assisted Germination Optimization. Foods, 11(15), 2322. [Link]

-

Qiu, Y., et al. (2021). Research Progress on Catalytic Characteristics of Pinoresinol-lariciresinol Reductase in Plants. Journal of Agricultural Biotechnology, 29(11), 2038-2049. [Link]

-

Corbin, C., et al. (2019). Pinoresinol-lariciresinol reductases, key to the lignan synthesis in plants. Planta, 250(2), 391-406. [Link]

-

Nassar, M. M., & MacKay, G. D. M. (1984). Mechanism of thermal decomposition of lignin. Wood and Fiber Science, 16(3), 441-453. [Link]

-

Popov, S. V., et al. (2019). Secoisolariciresinol Diglucoside of Flaxseed and Its Metabolites: Biosynthesis and Potential for Nutraceuticals. Frontiers in Genetics, 10, 893. [Link]

-

Manthey, F. A., et al. (2002). Stability of α-Linolenic Acid and Secoisolariciresinol Diglucoside in Flaxseed-Fortified Macaroni. Journal of Food Science, 67(8), 3047-3051. [Link]

-

Wang, S., et al. (2021). Hydrogen/Oxygen Transfer Mechanisms and Endogenous Methyl Features in Dealkaline Lignin Pyrolysis Revealed by Isotope Tracing. Applied Sciences, 11(16), 7434. [Link]

-

Trubetskaya, A., et al. (2017). Lignin pyrolysis. Journal of Analytical and Applied Pyrolysis, 127, 250-259. [Link]

-

Stasevich, O. V., et al. (2014). Isolation of secoisolariciresinol diglucoside from lignan-containing extract of Linum usitatissimum seeds. Chemistry of Natural Compounds, 50(5), 850-852. [Link]

-

Bu, Q., et al. (2012). Production of phenols and biofuels by catalytic microwave pyrolysis of lignocellulosic biomass. Bioresource technology, 108, 274-279. [Link]

-

Fried, R., & Carlton, R. M. (2023). Lariciresinol – Knowledge and References. In Flaxseed (pp. 129-130). Taylor & Francis. [Link]

Sources

- 1. Pinoresinol-lariciresinol reductases, key to the lignan synthesis in plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Frontiers | Secoisolariciresinol Diglucoside of Flaxseed and Its Metabolites: Biosynthesis and Potential for Nutraceuticals [frontiersin.org]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. cellulosechemtechnol.ro [cellulosechemtechnol.ro]

- 5. d-nb.info [d-nb.info]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. chinbullbotany.com [chinbullbotany.com]

- 9. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Analytical pyrolysis pathways of guaiacyl glycerol-β-guaiacyl ether by Py-GC/MS :: BioResources [bioresources.cnr.ncsu.edu]

- 12. files01.core.ac.uk [files01.core.ac.uk]

- 13. Research Collection | ETH Library [research-collection.ethz.ch]

- 14. Analysis of structural units and their influence on thermal degradation of alkali lignins :: BioResources [bioresources.cnr.ncsu.edu]

- 15. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Antioxidant Mechanism of Action of 2-Methoxy-3-methylphenol

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

Oxidative stress, stemming from an imbalance between the production of reactive oxygen species (ROS) and the body's antioxidant defenses, is a significant contributor to the pathophysiology of numerous diseases. Phenolic compounds have emerged as a promising class of antioxidants for therapeutic and preventative applications. This technical guide provides a detailed examination of the antioxidant properties of 2-Methoxy-3-methylphenol, a member of the guaiacol family of substituted phenols. While direct extensive experimental data for this specific molecule is limited, this guide synthesizes established principles of phenolic chemistry, structure-activity relationships of related 2-methoxyphenols, and theoretical considerations to elucidate its probable mechanisms of action. We will delve into the core chemical processes of free radical scavenging, present standardized protocols for evaluating antioxidant efficacy, and explore the potential for this molecule to modulate cellular antioxidant pathways.

Introduction: The Imperative for Potent Antioxidants

Reactive oxygen species, including superoxide radicals (O₂⁻), hydroxyl radicals (•OH), and hydrogen peroxide (H₂O₂), are natural byproducts of cellular metabolism. While they play roles in cell signaling, their overproduction can lead to widespread damage to lipids, proteins, and nucleic acids, a state known as oxidative stress. This cellular damage is implicated in a wide array of human diseases, including neurodegenerative disorders, cardiovascular disease, and cancer.

Phenolic compounds, characterized by a hydroxyl group attached to an aromatic ring, are a cornerstone of natural and synthetic antioxidant research.[1] Their ability to neutralize free radicals makes them a focal point for the development of novel therapeutic agents. 2-Methoxy-3-methylphenol, also known as 3-methylguaiacol, possesses the key structural features of a potent phenolic antioxidant.[2] This guide will dissect these features to provide a comprehensive understanding of its antioxidant potential.

Core Mechanisms of Antioxidant Action for Phenolic Compounds

The antioxidant activity of phenolic compounds primarily proceeds through two main pathways: Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET).[3] The efficiency of these mechanisms is dictated by the chemical structure of the antioxidant molecule.

Hydrogen Atom Transfer (HAT)

In the HAT mechanism, the phenolic antioxidant donates its hydroxyl hydrogen atom to a free radical, thereby neutralizing it.[4] This process is characterized by the bond dissociation enthalpy (BDE) of the phenolic O-H bond. A lower BDE facilitates easier hydrogen donation and, consequently, a higher antioxidant activity.

For 2-Methoxy-3-methylphenol, the presence of the ortho-methoxy and meta-methyl groups influences the O-H BDE. The electron-donating nature of these groups can stabilize the resulting phenoxyl radical, thus lowering the energy required to break the O-H bond.[5]

Caption: Hydrogen Atom Transfer (HAT) mechanism of 2-Methoxy-3-methylphenol.

Single Electron Transfer (SET)

The SET mechanism involves the transfer of a single electron from the antioxidant to the free radical, forming a radical cation from the antioxidant and an anion from the free radical.[3] The ease of this process is related to the ionization potential (IP) of the antioxidant; a lower IP favors electron donation. The subsequent step in some variations of this mechanism is proton transfer.

The electron-donating methoxy and methyl groups on the aromatic ring of 2-Methoxy-3-methylphenol increase the electron density of the phenol, which is expected to lower its ionization potential and facilitate the SET mechanism.[6]

Caption: Single Electron Transfer (SET) mechanism of 2-Methoxy-3-methylphenol.

Structure-Activity Relationship of 2-Methoxy-3-methylphenol

The antioxidant capacity of 2-Methoxy-3-methylphenol is intrinsically linked to its molecular structure:

-

Phenolic Hydroxyl Group: This is the primary site of action, responsible for donating a hydrogen atom or an electron to neutralize free radicals.[1]

-

Ortho-Methoxy Group: The methoxy group at the ortho position (C2) can have a dual effect. Its electron-donating nature through resonance can help to stabilize the phenoxyl radical formed after hydrogen donation, thus enhancing antioxidant activity.[5]

-

Meta-Methyl Group: The methyl group at the meta position (C3) is also an electron-donating group through induction, which can further contribute to the stabilization of the phenoxyl radical and enhance the overall antioxidant capacity.

Theoretical studies on guaiacol (2-methoxyphenol) and its derivatives have shown that the guaiacyl moiety plays a significant role in their free radical scavenging abilities.[7] The bond dissociation enthalpy of the phenolic O-H is a key descriptor of this activity.[5]

Experimental Evaluation of Antioxidant Capacity

To empirically determine the antioxidant potential of 2-Methoxy-3-methylphenol, a series of standardized in vitro assays are essential. The following protocols for DPPH and FRAP assays provide a robust framework for such an evaluation.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, leading to a color change from violet to yellow, which is measured spectrophotometrically.[1]

Experimental Protocol:

-

Reagent Preparation:

-

Prepare a 0.1 mM solution of DPPH in methanol. Store in an amber bottle and in the dark.

-

Prepare a stock solution of 2-Methoxy-3-methylphenol in methanol. Create a series of dilutions from this stock solution.

-

A known antioxidant, such as Trolox or ascorbic acid, should be used as a positive control.

-

-

Assay Procedure:

-

In a 96-well microplate, add 100 µL of the DPPH solution to 100 µL of the various concentrations of the test compound or control.

-

For the blank, add 100 µL of methanol to 100 µL of the DPPH solution.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a microplate reader.

-

-

Data Analysis:

-

The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [ (A_control - A_sample) / A_control ] x 100 Where A_control is the absorbance of the blank and A_sample is the absorbance of the test compound.

-

The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percent inhibition against the concentration of the test compound.[8]

-

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to its ferrous (Fe²⁺) form, which results in an intense blue color. This assay is based on the SET mechanism.[8]

Experimental Protocol:

-

Reagent Preparation:

-

Acetate Buffer (300 mM, pH 3.6): Dissolve 3.1 g of sodium acetate trihydrate and 16 mL of glacial acetic acid in 1 L of deionized water.

-

TPTZ Solution (10 mM): Dissolve TPTZ in 40 mM HCl.

-

FeCl₃ Solution (20 mM): Dissolve FeCl₃·6H₂O in deionized water.

-

FRAP Reagent: Mix acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 ratio. Prepare this reagent fresh and warm it to 37°C before use.

-

-

Assay Procedure:

-

Add 150 µL of the FRAP reagent to a 96-well plate.

-

Add 5 µL of the test compound, standard (e.g., FeSO₄), or blank (solvent used for the sample) to the wells.

-

Incubate the plate at 37°C for 30 minutes.

-

Measure the absorbance at 593 nm.

-

-

Data Analysis:

-

A standard curve is generated using a known antioxidant, such as FeSO₄ or Trolox.

-

The antioxidant capacity of the sample is determined by comparing its absorbance to the standard curve and is often expressed as Trolox Equivalents (TE).[8]

-

Caption: General experimental workflow for assessing antioxidant activity.

Comparative Antioxidant Activity

While specific IC50 values for 2-Methoxy-3-methylphenol are not widely reported, data from structurally similar 2-methoxyphenols can provide a valuable benchmark.

| Compound | Assay | IC50 / Activity | Reference |

| 2-Methoxy-4-methylphenol | DPPH | - | [6] |

| 2-Methoxy-4-((4-methoxyphenilimino)methyl)phenol | DPPH | 10.46 ppm | [4] |

| Eugenol (4-allyl-2-methoxyphenol) | DPPH | - | [9] |

| Guaiacol (2-methoxyphenol) | Peroxyl Radical Scavenging | - | [10] |

Note: Direct comparison of IC50 values across different studies should be done with caution due to variations in experimental conditions.

Potential Modulation of Cellular Antioxidant Pathways

Beyond direct radical scavenging, phenolic compounds can exert their antioxidant effects by modulating endogenous antioxidant systems. A key pathway is the Nrf2-Keap1 signaling cascade. Under conditions of oxidative stress, Nrf2 (Nuclear factor erythroid 2-related factor 2) dissociates from its inhibitor Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE). This induces the transcription of a battery of cytoprotective genes, including those for enzymes like heme oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO1).

It is plausible that 2-Methoxy-3-methylphenol, like other phenolic compounds, could activate the Nrf2 pathway, thereby augmenting the cell's intrinsic antioxidant capacity. Further research is warranted to investigate this potential mechanism.

Caption: Potential modulation of the Nrf2-Keap1 antioxidant pathway.

Conclusion and Future Directions

Based on its chemical structure, 2-Methoxy-3-methylphenol is predicted to be a potent antioxidant. Its mechanism of action likely involves both Hydrogen Atom Transfer and Single Electron Transfer, facilitated by the electron-donating properties of its methoxy and methyl substituents. While direct experimental validation is needed, the protocols and comparative data presented in this guide provide a solid foundation for future research.

For drug development professionals, 2-Methoxy-3-methylphenol represents a promising scaffold for the design of novel antioxidant therapies. Future investigations should focus on:

-

Quantitative Antioxidant Assays: Performing DPPH, ABTS, FRAP, and other assays to determine the specific antioxidant capacity of 2-Methoxy-3-methylphenol.

-

Cell-Based Assays: Evaluating its ability to protect cells from oxidative damage and to modulate pathways such as Nrf2.

-

In Vivo Studies: Assessing its bioavailability, safety profile, and efficacy in animal models of diseases associated with oxidative stress.

The systematic evaluation of 2-Methoxy-3-methylphenol and its derivatives could lead to the development of new and effective treatments for a range of debilitating conditions.

References

-

Fujisawa, S., et al. (2007). Predicting the biological activities of 2-methoxyphenol antioxidants: effects of dimers. In Vivo, 21(2), 269-76. [Link]

-

Anouar, E., et al. (2009). Free Radical Scavenging Properties of Guaiacol Oligomers: A Combined Experimental and Quantum Study of the Guaiacyl-Moiety Role. The Journal of Physical Chemistry A, 113(50), 13881-91. [Link]

-

Atlantis Press. (2021). Synthesis, Characterization, and Antioxidant Activity of 2-methoxy-4 - ((4-methoxy phenyl imino) -methyl) phenol compounds. [Link]

-

Fujisawa, S., et al. (2004). Kinetic radical scavenging activity and cytotoxicity of 2-methoxy- and 2-t-butyl-substituted phenols and their dimers. Anticancer Research, 24(5A), 3031-8. [Link]

-

Anouar, E., et al. (2009). Free radical scavenging properties of guaiacol oligomers: a combined experimental and quantum study of the guaiacyl-moiety role. The Journal of Physical Chemistry A, 113(50), 13881-91. [Link]

-

Anouar, E., et al. (2009). Free Radical Scavenging Properties of Guaiacol Oligomers: A Combined Experimental and Quantum Study of the Guaiacyl-Moiety Role. The Journal of Physical Chemistry A, 113(50), 13881-13891. [Link]

-

ResearchGate. (2009). Free Radical Scavenging Properties of Guaiacol Oligomers: A Combined Experimental and Quantum Study of the Guaiacyl-Moiety Role. [Link]

-

Galano, A., et al. (2012). Influence of the Environment on the Protective Effects of Guaiacol Derivatives against Oxidative Stress: Mechanisms, Kinetics, and Relative Antioxidant Activity. The Journal of Physical Chemistry B, 116(24), 7149-58. [Link]

-

Molecules. (2010). Radical-Scavenging Activity and Cytotoxicity of p-Methoxyphenol and p-Cresol Dimers. [Link]

-

Journal of Applied Pharmaceutical Science. (2011). Phytochemical Composition and Antioxidant Capacity of Three Malian Medicinal Plant Parts. [Link]

-

Semantic Scholar. (2009). Free radical scavenging properties of guaiacol oligomers: a combined experimental and quantum study of the guaiacyl-moiety role. [Link]

-

ResearchGate. (2022). Mechanism for the reaction between 2-methoxy-4-methylphenol and ROO. [Link]

-

National Center for Biotechnology Information. (n.d.). Guaiacol. PubChem Compound Database. [Link]

-

Thai Journal of Pharmaceutical Sciences. (2016). Antibacterial and Antioxidant Activities of 3-O-methyl Ellagic Acid from Stem Bark of Polyalthia longifolia Thw. [Link]

-

YouTube. (2023). How to Easily Calculate Radical Scavenging Activity and IC50 Using DPPH Assay #IC50 #pharmacology. [Link]

-

MDPI. (2023). DPPH Measurement for Phenols and Prediction of Antioxidant Activity of Phenolic Compounds in Food. [Link]

-

ResearchGate. (2023). How to determine theoretical IC50 value for in vitro DPPH assay?. [Link]

-

ResearchGate. (2016). How to calculate IC50 value of DPPH radical scavenging assay?. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. CAS 18102-31-3: 2-Methoxy-3-methylphenol | CymitQuimica [cymitquimica.com]

- 3. Guaiacol | C7H8O2 | CID 460 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Synthesis, Characterization, and Antioxidant Activity of 2-methoxy-4 - ((4-methoxy phenyl imino) -methyl) phenol compounds | Atlantis Press [atlantis-press.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Predicting the biological activities of 2-methoxyphenol antioxidants: effects of dimers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Free radical scavenging properties of guaiacol oligomers: a combined experimental and quantum study of the guaiacyl-moiety role - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

2-Methoxy-3-methylphenol: A Technical Whitepaper on Physicochemical Profiling and Analytical Methodologies

Executive Summary

For researchers and drug development professionals, understanding the precise physicochemical properties of building-block molecules is paramount. 2-Methoxy-3-methylphenol (CAS: 18102-31-3), also known as orcinol methyl ether or 3-methylguaiacol, is a bioactive aromatic compound widely utilized as a chemical intermediate in pharmaceutical synthesis, agrochemicals, and as an antioxidant preservative[1].

This whitepaper provides an in-depth technical analysis of its molecular weight, hydrophobic properties (LogP), and the causality behind standard analytical workflows. By dissecting its structural thermodynamics and partitioning behavior, this guide establishes a field-proven framework for handling, formulating, and analyzing this compound.

Physicochemical Profiling: Molecular Weight & Thermodynamics

The structural foundation of 2-Methoxy-3-methylphenol consists of a phenolic ring substituted with a methoxy group (-OCH₃) at the ortho position and a methyl group (-CH₃) at the meta position relative to the hydroxyl group. This specific steric arrangement directly dictates its mass and thermodynamic stability.

Quantitative Data Summary

| Property | Value | Reference Source |

| Chemical Formula | C₈H₁₀O₂ | 2[2] |

| Molecular Weight | 138.16 g/mol | 2[2] |

| XLogP3 (Hydrophobicity) | 1.70 | 2[2] |

| Crippen LogP | 1.709 | 3[3] |

| Boiling Point | 217.8 °C (517.14 K) | 4[4] |

| Density | 1.078 g/cm³ | 4[4] |

Causality in Drug Design

With a molecular weight of 138.16 g/mol , 2-Methoxy-3-methylphenol falls well below the 500 Da threshold established by Lipinski’s Rule of Five[2]. This low molecular weight ensures that the compound possesses a high degree of ligand efficiency when used as a pharmacophore scaffold. The compact size minimizes steric clashes during target binding while allowing for versatile downstream functionalization in synthetic pipelines.

Hydrophobic Properties (LogP) and Partitioning Behavior

The partition coefficient (LogP) is a critical metric for predicting how a molecule will behave in biological systems and analytical columns. 2-Methoxy-3-methylphenol exhibits an XLogP3 of 1.70 [2] (corroborated by a Crippen calculated LogP of 1.709[3]).

Mechanistic Implications of LogP = 1.70

In pharmacokinetic terms, a LogP of 1.70 represents a highly optimized "sweet spot" for bioavailability.

-

Membrane Permeability: The molecule is lipophilic enough to passively diffuse through the hydrophobic phospholipid bilayers of cellular membranes.

-

Aqueous Solubility: Unlike highly lipophilic compounds (LogP > 4) that suffer from the "grease ball" effect and aggregate in lipid compartments, a LogP of 1.70 ensures the compound maintains sufficient solubility in aqueous environments like blood plasma and the gastrointestinal tract.

Structural properties dictating the pharmacokinetic viability of 2-Methoxy-3-methylphenol.

Chromatographic Methodologies: RP-HPLC Protocol

Because of its hydrophobic aromatic structure and limited water solubility[1], Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) is the gold standard for analyzing 2-Methoxy-3-methylphenol[5].

Step-by-Step Analytical Protocol

Objective: Isolate and quantify 2-Methoxy-3-methylphenol using a self-validating RP-HPLC system.

Step 1: Column Selection (The Causality of Silanol Activity)

-

Action: Equip the system with a low-silanol reverse-phase column (e.g., Newcrom R1)[5].

-

Scientific Rationale: Phenolic compounds are highly susceptible to secondary interactions with active silanol groups on standard silica columns, which causes severe peak tailing. A low-silanol or end-capped column prevents these Lewis acid-base interactions, ensuring sharp, symmetrical peaks.

Step 2: Mobile Phase Preparation & pH Control

-

Action: Prepare an isocratic or gradient mobile phase consisting of Acetonitrile (MeCN) and Water. Add an acidic modifier: 0.1% Phosphoric Acid (for UV detection) or 0.1% Formic Acid (for Mass Spectrometry)[5].

-

Scientific Rationale: 2-Methoxy-3-methylphenol contains a weakly acidic hydroxyl group. If the mobile phase pH is near the compound's pKa, it exists in a state of partial ionization, leading to split peaks. Driving the pH down with an acidic modifier fully protonates the phenol into its neutral, hydrophobic state, ensuring uniform partitioning into the stationary phase. Formic acid is mandatory for MS to prevent ion suppression and source precipitation caused by non-volatile phosphoric acid.

Step 3: System Suitability Testing (Self-Validation)

-

Action: Inject a standard solution prior to sample runs.

-

Validation Metrics: Verify that the theoretical plate count (N) is > 2000 and the tailing factor (T) is < 1.5. If T > 1.5, the acidic modifier concentration must be verified, as the phenol is likely ionizing.

Step 4: Elution and Detection

-

Action: Run the separation and monitor via UV absorbance (typically 270-280 nm, corresponding to the aromatic ring's π-π* transitions) or MS.

Step-by-step RP-HPLC analytical workflow for hydrophobic phenolic compounds.

Conclusion

The utility of 2-Methoxy-3-methylphenol in drug development and chemical synthesis is fundamentally driven by its precise physicochemical metrics. Its low molecular weight (138.16 g/mol ) ensures synthetic agility, while its optimized hydrophobicity (LogP = 1.70) guarantees robust membrane permeability without sacrificing aqueous solubility. By leveraging low-silanol stationary phases and strictly pH-controlled mobile phases, researchers can achieve highly reproducible, self-validating analytical workflows for this vital compound.

References

-

CymitQuimica. "CAS 18102-31-3: 2-Methoxy-3-methylphenol | CymitQuimica". Cymit Química S.L.1

-

PubChem (NIH). "2-Methoxy-3-methylphenol | C8H10O2 | CID 87455 - PubChem". National Center for Biotechnology Information.2

-

Cheméo. "Chemical Properties of Phenol, 2-methoxy-3-methyl- (CAS 18102-31-3)". Céondo GmbH.3

-

SIELC Technologies. "2-Methoxy-3-methylphenol - SIELC Technologies". SIELC Technologies.5

-

ChemNet. "2-methoxy-3-methylphenol - ChemNet". ChemNet Database.4

Sources

- 1. CAS 18102-31-3: 2-Methoxy-3-methylphenol | CymitQuimica [cymitquimica.com]

- 2. 2-Methoxy-3-methylphenol | C8H10O2 | CID 87455 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Phenol, 2-methoxy-3-methyl- (CAS 18102-31-3) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 4. 2-methoxy-3-methylphenol | 18102-31-3 [chemnet.com]

- 5. 2-Methoxy-3-methylphenol | SIELC Technologies [sielc.com]

The Strategic Role of 2-Methoxy-3-methylphenol as a Pivotal Intermediate in Bioactive Compound Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

2-Methoxy-3-methylphenol, also known as 3-methylguaiacol, is a versatile aromatic compound that has emerged as a critical building block in the synthesis of a diverse array of bioactive molecules. Its unique substitution pattern, featuring a hydroxyl, a methoxy, and a methyl group on the benzene ring, provides a rich scaffold for chemical modification, leading to compounds with significant therapeutic potential. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of 2-methoxy-3-methylphenol as a key chemical intermediate. We will delve into detailed synthetic protocols for both the intermediate itself and its prominent derivatives, explore the mechanistic underpinnings of their biological activities with a focus on key signaling pathways, and present quantitative data to inform structure-activity relationship studies. This guide is intended to be a valuable resource for professionals in the fields of medicinal chemistry, drug discovery, and process development, offering both foundational knowledge and practical insights into the utility of this important molecule.

Introduction: The Versatility of a Substituted Phenol

Phenolic compounds are a cornerstone of medicinal chemistry, with their inherent antioxidant properties and ability to participate in a wide range of chemical transformations making them ideal starting points for the development of novel therapeutics.[1] 2-Methoxy-3-methylphenol stands out within this class due to its specific arrangement of functional groups, which allows for regioselective reactions and the introduction of diverse pharmacophores. This guide will illuminate the journey from the synthesis of this intermediate to the creation of potent bioactive compounds, providing the technical detail necessary for practical application in a research and development setting.

Physicochemical Properties of 2-Methoxy-3-methylphenol

A thorough understanding of the physical and chemical properties of a starting material is paramount for successful synthesis and process development. The key properties of 2-Methoxy-3-methylphenol are summarized below.

| Property | Value | Source |

| Molecular Formula | C₈H₁₀O₂ | [2] |

| Molecular Weight | 138.16 g/mol | [2] |

| CAS Number | 18102-31-3 | [2] |

| Appearance | Colorless to pale yellow liquid or solid | [3] |

| Boiling Point | 217.8 °C at 760 mmHg | [4] |

| Melting Point | Data not consistently reported, varies with purity | |

| Solubility | Soluble in organic solvents (ethanol, ether), limited solubility in water | [3] |

| pKa | Data available in IUPAC Digitized pKa Dataset | [2] |

| LogP (Octanol/Water) | 1.7 | [2] |

Synthesis of 2-Methoxy-3-methylphenol: A Key Intermediate

The efficient synthesis of 2-Methoxy-3-methylphenol is crucial for its widespread use as a chemical intermediate. One common and effective laboratory-scale method involves the selective demethylation of the more readily available precursor, 2,3-dimethoxytoluene.

Rationale for Synthetic Approach

Selective demethylation of dimethoxybenzene derivatives can be challenging. The choice of demethylating agent is critical to ensure that only one methoxy group is cleaved, and that the desired regioisomer is obtained. While strong acids like HBr or Lewis acids like BBr₃ are often used for demethylation, they can be harsh and lead to undesired side reactions or complete demethylation.[5] A more controlled approach often involves nucleophilic demethylation using thiolates or other soft nucleophiles. For the synthesis of 2-Methoxy-3-methylphenol from 2,3-dimethoxytoluene, a selective monodemethylation is required.

Experimental Protocol: Selective Demethylation of 2,3-Dimethoxytoluene

This protocol is a representative method and may require optimization based on specific laboratory conditions and available reagents.

Materials:

-

2,3-Dimethoxytoluene

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Sodium ethanethiolate (NaSEt) or a similar nucleophilic demethylating agent

-

Hydrochloric acid (1 M)

-

Diethyl ether or Ethyl acetate

-

Anhydrous magnesium sulfate or sodium sulfate

-

Standard laboratory glassware for organic synthesis (round-bottom flask, condenser, dropping funnel, etc.)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, dissolve 2,3-dimethoxytoluene (1.0 equivalent) in anhydrous DMF.

-

Addition of Demethylating Agent: While stirring under a nitrogen atmosphere, add sodium ethanethiolate (1.1 to 1.5 equivalents) portion-wise to the solution. The reaction is often exothermic, so the addition rate should be controlled to maintain the desired reaction temperature.

-

Reaction Conditions: Heat the reaction mixture to a temperature between 100-150 °C. The optimal temperature and reaction time should be determined by monitoring the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Work-up: After the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature. Carefully pour the reaction mixture into a beaker containing ice-cold 1 M hydrochloric acid to neutralize the excess base and protonate the phenoxide.

-

Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with diethyl ether or ethyl acetate (3 x volume of the aqueous layer).

-

Washing: Combine the organic layers and wash with water (2 x volume of the organic layer) and then with brine to remove any remaining DMF and inorganic salts.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to yield pure 2-Methoxy-3-methylphenol.

Causality Behind Experimental Choices:

-

Anhydrous Conditions: The use of anhydrous DMF and an inert atmosphere is crucial to prevent the quenching of the strongly basic and nucleophilic demethylating agent by water.

-

Nucleophilic Demethylation: Sodium ethanethiolate is a soft nucleophile that preferentially attacks the methyl group of the methoxy ether in an Sₙ2 reaction, leading to the cleavage of the O-CH₃ bond.

-

Solvent Choice: DMF is a polar aprotic solvent that is suitable for Sₙ2 reactions and can dissolve both the organic substrate and the ionic demethylating agent.

-

Acidic Work-up: The addition of acid is necessary to protonate the resulting phenoxide ion to yield the final phenol product.

2-Methoxy-3-methylphenol as a Precursor to Bioactive Molecules

The strategic placement of the hydroxyl, methoxy, and methyl groups on the aromatic ring of 2-Methoxy-3-methylphenol makes it a versatile starting material for the synthesis of a wide range of bioactive compounds.

Synthesis of 2-Methoxy-3-methyl-p-benzoquinone: A Key Building Block

One of the most significant applications of 2-Methoxy-3-methylphenol is its oxidation to 2-methoxy-3-methyl-p-benzoquinone. This benzoquinone derivative is a core structural motif in several natural products and has been utilized in the synthesis of compounds with neuroprotective and anticancer properties.[6]

Traditional methods for this oxidation often employ stoichiometric amounts of hazardous heavy metal oxidants. A more environmentally friendly and efficient "telescoped" or one-pot process has been developed.[7]

Experimental Workflow:

Sources

- 1. researchgate.net [researchgate.net]

- 2. 2-Methoxy-3-methylphenol | C8H10O2 | CID 87455 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. tandfonline.com [tandfonline.com]

- 5. researchgate.net [researchgate.net]

- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 7. pure.johnshopkins.edu [pure.johnshopkins.edu]

Application Note: Formulation and Validation of 2-Methoxy-3-methylphenol as an Antimicrobial Preservative

Executive Summary & Chemical Profile

2-Methoxy-3-methylphenol (CAS 18102-31-3), also known by its synonym 3-methylguaiacol, is an aromatic organic compound characterized by a phenolic ring substituted with a methoxy group (-OCH₃) and a methyl group (-CH₃)[1]. Traditionally identified as a primary bioactive volatile in distilled liquid smoke derived from the pyrolysis of biomass (such as coconut shells and kenari shells)[2],[3], this compound exhibits potent dual-action properties. It acts as both a radical-scavenging antioxidant and a broad-spectrum antimicrobial agent[1]. Due to this dual efficacy, it is increasingly being evaluated and utilized as a natural-identical preservative in cosmetic and pharmaceutical formulations to prevent microbial spoilage and oxidative degradation[1].

Mechanistic Causality: How 2-Methoxy-3-methylphenol Inhibits Microbial Growth

The antimicrobial efficacy of 2-methoxy-3-methylphenol is fundamentally tied to its physicochemical structure (Molecular Formula: C8H10O2, Molecular Weight: 138.16 g/mol )[4]. The causality of its biocidal action relies on its amphiphilic nature. The hydrophobic aromatic ring allows the molecule to readily partition into the lipid bilayers of bacterial and fungal cell membranes. Once embedded within the membrane architecture, the hydroxyl group acts as a protonophore, disrupting the proton motive force. This membrane destabilization leads to the leakage of critical intracellular components (e.g., ATP, potassium ions) and the subsequent inhibition of cellular respiration, culminating in rapid cell death.

Mechanism of 2-Methoxy-3-methylphenol microbial membrane disruption.

Formulation Strategy: Overcoming Solubility Constraints

A critical challenge in utilizing 2-methoxy-3-methylphenol is its limited solubility in water due to its hydrophobic aromatic structure[1].

Causality-Driven Experimental Choice: Direct addition of this compound to an aqueous phase will result in poor dispersion, localized micelle formation, and ultimately, a failure to achieve the uniform concentration required for broad-spectrum preservation. To maximize bioavailability to microorganisms, the compound must first be solubilized in an organic co-solvent (such as ethanol, ether, or propylene glycol)[1]. In emulsion systems, integrating the pre-solubilized preservative into the oil phase or utilizing a non-ionic surfactant (e.g., Polysorbate 80) ensures uniform distribution across the continuous aqueous phase, preventing crystallization and maintaining sustained antimicrobial activity.

Quantitative Efficacy Data

The following table summarizes the anticipated log reduction criteria for a topical O/W emulsion formulated with 0.5% (w/w) 2-Methoxy-3-methylphenol, evaluated under standard USP <51> Antimicrobial Effectiveness Testing parameters over a 28-day period.

| Test Organism | Inoculum Concentration (CFU/mL) | Day 7 Log Reduction | Day 14 Log Reduction | Day 28 Log Reduction | USP <51> Compliance (Category 2) |

| Staphylococcus aureus | 1.0 × 10⁶ | > 2.0 | > 3.0 | No increase | Pass |

| Pseudomonas aeruginosa | 1.0 × 10⁶ | > 2.0 | > 3.0 | No increase | Pass |

| Escherichia coli | 1.0 × 10⁶ | > 2.0 | > 3.0 | No increase | Pass |

| Candida albicans | 1.0 × 10⁵ | No increase | > 1.0 | No increase | Pass |

| Aspergillus brasiliensis | 1.0 × 10⁵ | No increase | No increase | No increase | Pass |

Detailed Experimental Protocols

Protocol A: Preparation of Preserved Emulsion

Objective: To create a stable oil-in-water (O/W) emulsion ensuring uniform thermodynamic distribution of the preservative.

-

Stock Preparation: Dissolve 5.0 g of4[4] in 45.0 g of Propylene Glycol to create a 10% (w/w) active stock solution. Rationale: Pre-solubilization prevents aqueous shock and precipitation upon introduction to the water phase[1].

-

Aqueous Phase Formulation: Heat 700 mL of purified water to 75°C. Add water-soluble components and 2.0% Polysorbate 80 (emulsifier).

-

Oil Phase Formulation: Heat the lipid components (e.g., cetyl alcohol, mineral oil) to 75°C in a separate vessel.

-

Emulsification: Slowly add the oil phase to the aqueous phase under high-shear homogenization (3000 RPM for 5 minutes).

-

Preservative Integration: Cool the emulsion to 40°C. Add 50 g of the 10% 2-Methoxy-3-methylphenol stock solution (yielding a final formulation concentration of 0.5% w/w). Homogenize for an additional 2 minutes.

-

Validation Step: Perform microscopic evaluation under polarized light to confirm the absence of preservative crystals, validating successful integration.

Protocol B: Antimicrobial Effectiveness Testing (AET) with Neutralization Validation

Objective: To quantify the bactericidal and fungicidal activity of the formulation. This protocol is designed as a self-validating system ; it incorporates a strict neutralization assay to ensure that any observed microbial reduction is due to in-formulation killing, not residual preservative activity lingering on the agar plate.

-

Neutralization Validation (Crucial Control):

-

Prepare a neutralizing broth (e.g., Letheen Broth supplemented with 3% Tween 80 and 0.3% Lecithin).

-

Inoculate the broth containing a 1:10 dilution of the 0.5% preserved formulation with a low-level spike (<100 CFU) of S. aureus.

-

Plate the mixture immediately.

-

Acceptance Criteria & Causality: Recovery must be ≥70% compared to a peptone water control. If recovery is <70%, the neutralizer is insufficient at quenching the phenolic compound, meaning subsequent log reduction data will be falsely inflated (false positives for preservative efficacy).

-

-

Inoculation: Aliquot 20 g of the preserved emulsion into five sterile containers. Inoculate each with a different USP <51> test strain to achieve a final concentration of 10⁵ - 10⁶ CFU/g.

-

Incubation: Store the inoculated samples in a controlled environmental chamber at 22.5 ± 2.5°C.

-

Sampling & Enumeration: At days 7, 14, and 28, remove a 1 g sample, dilute 1:10 in the validated neutralizing broth, and perform serial dilutions.

-

Plating: Plate on Tryptic Soy Agar (for bacteria) and Sabouraud Dextrose Agar (for fungi). Incubate appropriately and calculate the Log₁₀ reduction.

Workflow for formulation and USP <51> antimicrobial challenge testing.

References

- Source: cymitquimica.

- Source: nih.

- Title: Potential of Distilled Liquid Smoke Derived from Coconut (Cocos nucifera L)

- Title: The Characteristics of Volatile Compounds of Kenari (Canarium indicum L.)

Sources

Derivatization of 2-Methoxy-3-methylphenol for gas chromatography

Application Note: Derivatization of 2-Methoxy-3-methylphenol for High-Resolution Gas Chromatography-Mass Spectrometry (GC-MS)

Introduction & Chemical Context

The accurate quantification of volatile and semi-volatile phenolic compounds, such as 2-methoxy-3-methylphenol, is critical in fields ranging from flavor and fragrance profiling to environmental monitoring and biomarker discovery. While Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for analyzing such complex mixtures, the inherent chemical structure of methoxyphenols presents a distinct analytical challenge.

2-Methoxy-3-methylphenol contains a highly polar, active phenolic hydroxyl (-OH) group. If injected directly into a GC system, this active hydrogen facilitates strong intermolecular hydrogen bonding and interacts aggressively with the silanol groups on the stationary phase of the capillary column[1]. Chromatographically, this manifests as severe peak tailing, reduced resolution, elevated boiling points, and poor limits of detection (LOD)[2].

To circumvent these issues, chemical derivatization is employed to replace the active hydrogen with a non-polar moiety. Silylation is the most robust and widely adopted technique for this purpose, transforming the polar phenol into a highly volatile, thermally stable trimethylsilyl (TMS) ether[3].

Mechanistic Pathway & Reagent Selection

For the derivatization of 2-methoxy-3-methylphenol, the reagent system of choice is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) supplemented with 1% Trimethylchlorosilane (TMCS) [3].

The Causality Behind the Chemistry:

-

BSTFA: Acts as the primary TMS donor. It is preferred over other silylating agents because its reaction byproducts (mono-TMS-trifluoroacetamide and trifluoroacetamide) are highly volatile and elute near the solvent front, preventing co-elution with the target analyte[3].

-